molecular formula C18H18FN3O2 B12476884 4-(2-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(2-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12476884
M. Wt: 327.4 g/mol
InChI Key: VROWFWQGPKMLPZ-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is notable for its unique structure, which includes a fluorophenyl group and a pyrazoloquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-component reactions and cyclization processes. One common synthetic route involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols. Industrial production methods may involve similar multi-component reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

4-(2-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 4-(2-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include other quinoline derivatives such as:

The uniqueness of 4-(2-fluorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H18FN3O2/c1-18(2)7-11-14(12(23)8-18)13(9-5-3-4-6-10(9)19)15-16(20-11)21-22-17(15)24/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,24)

InChI Key

VROWFWQGPKMLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4F)C(=O)C1)C

Origin of Product

United States

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